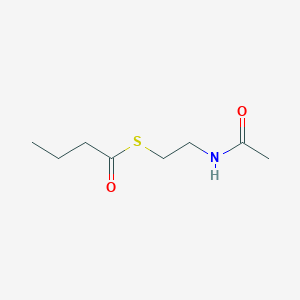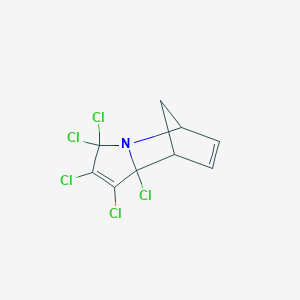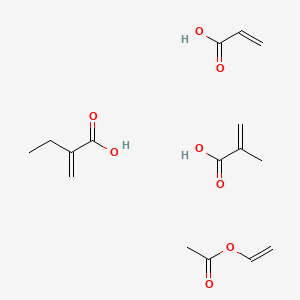
(1S,3S)-3-(hydroxymethyl)-2,2-dimethylcyclopropane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,3S)-3-(hydroxymethyl)-2,2-dimethylcyclopropane-1-carbonitrile is a cyclopropane derivative with a hydroxymethyl group and a nitrile group attached to the cyclopropane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-3-(hydroxymethyl)-2,2-dimethylcyclopropane-1-carbonitrile typically involves the cyclopropanation of suitable precursors followed by functional group modifications One common method involves the reaction of a suitable alkene with a diazo compound in the presence of a catalyst to form the cyclopropane ring
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclopropanation reactions followed by purification and isolation of the desired product. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(1S,3S)-3-(hydroxymethyl)-2,2-dimethylcyclopropane-1-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a suitable catalyst.
Substitution: Common reagents for nucleophilic substitution include alkyl halides and strong bases.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Various substituted cyclopropane derivatives.
Aplicaciones Científicas De Investigación
(1S,3S)-3-(hydroxymethyl)-2,2-dimethylcyclopropane-1-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1S,3S)-3-(hydroxymethyl)-2,2-dimethylcyclopropane-1-carbonitrile depends on its specific interactions with molecular targets. The hydroxymethyl and nitrile groups can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The cyclopropane ring can also influence the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- (1S,2S,3S,7R,7aS)-3-(Hydroxymethyl)hexahydro-1H-pyrrolizine-1,2,7-triol .
- (1S,2R,3S,4R,5R)-5-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol .
Uniqueness
(1S,3S)-3-(hydroxymethyl)-2,2-dimethylcyclopropane-1-carbonitrile is unique due to its specific combination of functional groups and the presence of a cyclopropane ring
Propiedades
Número CAS |
64813-55-4 |
|---|---|
Fórmula molecular |
C7H11NO |
Peso molecular |
125.17 g/mol |
Nombre IUPAC |
(1S,3S)-3-(hydroxymethyl)-2,2-dimethylcyclopropane-1-carbonitrile |
InChI |
InChI=1S/C7H11NO/c1-7(2)5(3-8)6(7)4-9/h5-6,9H,4H2,1-2H3/t5-,6-/m0/s1 |
Clave InChI |
SGUMVACIZKTXNQ-WDSKDSINSA-N |
SMILES isomérico |
CC1([C@H]([C@@H]1C#N)CO)C |
SMILES canónico |
CC1(C(C1C#N)CO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2H-1,3,2-Benzodioxarsol-2-yl)oxy]phenol](/img/structure/B14478838.png)
![{[5-(4-Methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B14478846.png)


![2-Diazonio-3-oxo-1,3-bis[(2,2,6,6-tetramethylpiperidin-4-yl)oxy]prop-1-en-1-olate](/img/structure/B14478854.png)

![Methyl 2,5-dimethylbicyclo[2.1.0]pent-2-ene-5-carboxylate](/img/structure/B14478867.png)
![1-(4-Methyl-2-{(E)-[4-(2-nitroanilino)phenyl]diazenyl}phenoxy)butan-2-ol](/img/structure/B14478872.png)
![(E)-1-(4-Ethoxyphenyl)-N-[4-(3-methoxypropyl)phenyl]methanimine](/img/structure/B14478878.png)
![3-[2-(Heptyloxy)ethoxy]propanoic acid](/img/structure/B14478881.png)

![Propane, 1-[(chloroethynyl)thio]-](/img/structure/B14478885.png)
![4-methyl-14-oxa-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2(7),8,10,12,15,17-heptaen-3-one](/img/structure/B14478890.png)
